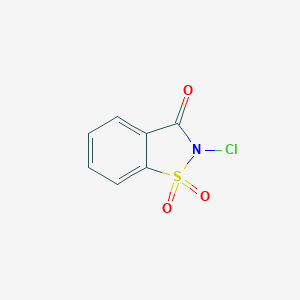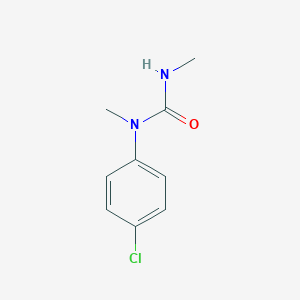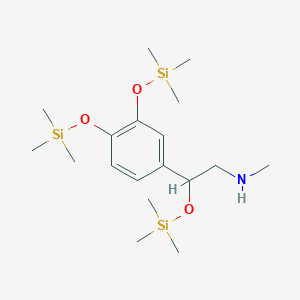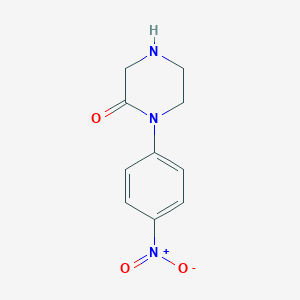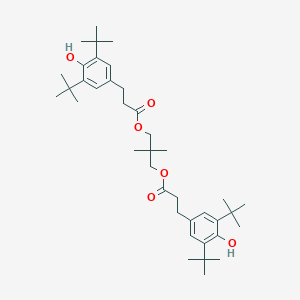
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a heterocyclic organic compound that contains a benzene ring fused with a thiazole ring. It is also known as 2-Methyl-6-(3-methyl-2-triazene)-benzothiazole or MMTBT.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) varies depending on its application. In the case of its antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In its antibacterial and antifungal activities, it disrupts the cell membrane of the microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. It has also been found to exhibit antioxidant activity and to have a protective effect on the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) in lab experiments include its diverse range of applications, its high potency, and its ability to selectively target specific cells or microorganisms. However, its limitations include its potential toxicity, its instability in certain conditions, and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for the study of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI). These include:
1. Further investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems.
2. Development of new synthetic methods for the production of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) with improved yields and purity.
3. Investigation of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
4. Development of new formulations and delivery methods to improve its bioavailability and reduce toxicity.
5. Investigation of its potential use in agriculture as a pesticide or herbicide.
In conclusion, Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) is a versatile compound that has numerous applications in scientific research. Its diverse range of activities and potential for further development make it an exciting area of study for researchers in various fields.
Métodos De Síntesis
The synthesis of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place at elevated temperatures and yields the desired product.
Aplicaciones Científicas De Investigación
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) has been extensively studied for its various applications in scientific research. It has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
16293-62-2 |
|---|---|
Nombre del producto |
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) |
Fórmula molecular |
C9H10N4S |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
2-methyl-N-(methyldiazenyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N4S/c1-6-11-8-4-3-7(12-13-10-2)5-9(8)14-6/h3-5H,1-2H3,(H,10,12) |
Clave InChI |
CDCIFHRNJUFTLK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)NN=NC |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)NN=NC |
Sinónimos |
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



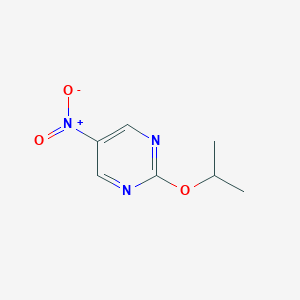
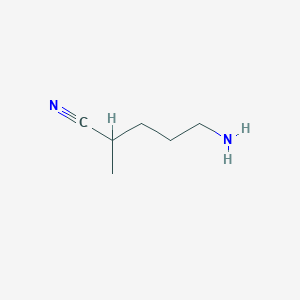


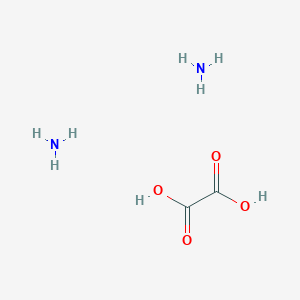


![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
